3-methyl-4-(thiophen-2-yl)butan-1-amine hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-methyl-4-(thiophen-2-yl)butan-1-amine hydrochloride is an organic compound with the molecular formula C9H15NS·HCl It is a derivative of butanamine, featuring a thiophene ring, which is a sulfur-containing heterocycle
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-4-(thiophen-2-yl)butan-1-amine hydrochloride typically involves the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the Paal-Knorr synthesis, which involves the cyclization of 1,4-dicarbonyl compounds with sulfur sources.
Alkylation: The thiophene ring is then alkylated using appropriate alkyl halides under basic conditions to introduce the butanamine side chain.
Hydrochloride Salt Formation: The final step involves the conversion of the free amine to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient purification techniques, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
3-methyl-4-(thiophen-2-yl)butan-1-amine hydrochloride undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiophene ring or the butanamine side chain.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiophene ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under various conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Modified thiophene derivatives and reduced amine products.
Substitution: Substituted thiophene derivatives.
Scientific Research Applications
3-methyl-4-(thiophen-2-yl)butan-1-amine hydrochloride has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of various chemical products.
Mechanism of Action
The mechanism of action of 3-methyl-4-(thiophen-2-yl)butan-1-amine hydrochloride involves its interaction with specific molecular targets and pathways. The thiophene ring can interact with biological macromolecules, influencing their function. The amine group can form hydrogen bonds and ionic interactions, affecting the compound’s bioactivity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.
Comparison with Similar Compounds
Similar Compounds
Methiopropamine: An organic compound structurally related to methamphetamine, featuring a thiophene ring with an alkyl amine substituent.
Thiophene Derivatives: Various thiophene-based compounds with different substituents and functional groups.
Uniqueness
3-methyl-4-(thiophen-2-yl)butan-1-amine hydrochloride is unique due to its specific substitution pattern on the thiophene ring and the presence of the butanamine side chain. This combination imparts distinct chemical and biological properties, making it valuable for diverse applications in research and industry.
Properties
CAS No. |
2763760-14-9 |
---|---|
Molecular Formula |
C9H16ClNS |
Molecular Weight |
205.7 |
Purity |
87 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.